2-Methoxy-5-(phenylsulfonyl)tetrahydrofuran
Overview
Description
2-Methoxy-5-(phenylsulfonyl)tetrahydrofuran is an organic compound that belongs to the class of sulfones. Sulfones are characterized by a sulfonyl functional group attached to two carbon atoms. This compound is notable for its unique structure, which includes a benzenesulfonyl group and a methoxy-substituted oxolane ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(phenylsulfonyl)tetrahydrofuran typically involves the reaction of benzenesulfonyl chloride with 5-methoxyoxolane in the presence of a base. Common bases used in this reaction include pyridine or triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of phase-transfer catalysis can enhance the efficiency of the reaction by facilitating the transfer of the benzenesulfonyl group to the oxolane ring .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(phenylsulfonyl)tetrahydrofuran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-(phenylsulfonyl)tetrahydrofuran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(phenylsulfonyl)tetrahydrofuran involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This interaction is particularly relevant in the inhibition of serine proteases, where the sulfonyl group reacts with the hydroxyl group of the active site serine residue . The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the oxolane ring.
Methoxybenzenesulfonamide: Contains a methoxy group and a sulfonamide group instead of the oxolane ring.
Benzenesulfonyl chloride: A precursor in the synthesis of 2-Methoxy-5-(phenylsulfonyl)tetrahydrofuran.
Uniqueness
This compound is unique due to the combination of the benzenesulfonyl group and the methoxy-substituted oxolane ring. This unique structure imparts distinct reactivity and makes it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
138745-73-0 |
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Molecular Formula |
C11H14O4S |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-5-methoxyoxolane |
InChI |
InChI=1S/C11H14O4S/c1-14-10-7-8-11(15-10)16(12,13)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
InChI Key |
DLWUDIYDJNXNNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(O1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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